(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid
Overview
Description
(6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a diethylcarbamoyl group. The molecular formula of this compound is C10H15BN2O3, and it has a molecular weight of 222.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid typically involves the reaction of 6-(Diethylcarbamoyl)pyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include the use of a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In chemistry, (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Biology: Its ability to form stable complexes with biomolecules makes it a valuable tool in studying biological processes .
Medicine: In medicine, this compound is being explored for its potential use in drug development. Its unique chemical properties make it a promising candidate for the synthesis of novel therapeutic agents .
Industry: In the industrial sector, the compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of complex organic molecules makes it an important component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on biomolecules, forming reversible covalent bonds. This interaction can inhibit the activity of enzymes or block receptor sites, thereby modulating biological pathways .
Comparison with Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the diethylcarbamoyl group.
4-Pyridinylboronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Similar structure but with a pyrrolidinyl group instead of a diethylcarbamoyl group.
Uniqueness: The presence of the diethylcarbamoyl group in (6-(Diethylcarbamoyl)pyridin-3-yl)boronic acid imparts unique chemical properties, such as increased stability and specific reactivity, making it distinct from other similar compounds. This uniqueness enhances its utility in various scientific and industrial applications .
Properties
IUPAC Name |
[6-(diethylcarbamoyl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O3/c1-3-13(4-2)10(14)9-6-5-8(7-12-9)11(15)16/h5-7,15-16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYDHNSBMXYLFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855762 | |
Record name | [6-(Diethylcarbamoyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093115-76-4 | |
Record name | [6-(Diethylcarbamoyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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